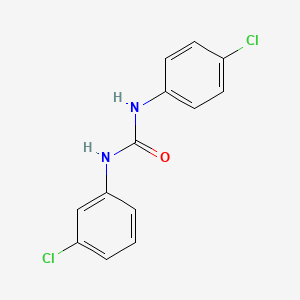

1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea

Description

Significance of Urea (B33335) Derivatives in Chemical and Biological Sciences

The urea functional group is a cornerstone in the fields of medicinal chemistry and materials science. Its ability to form stable hydrogen bonds with biological targets like proteins and enzymes makes it a privileged structure in drug design. nih.gov The hydrogen bond donor and acceptor capabilities of the urea linkage are crucial for specific drug-target interactions, influencing the biological activity and properties of a molecule. mdpi.com Consequently, a vast number of urea derivatives have been investigated and developed for a wide array of therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.govnih.gov

In medicinal chemistry, the diarylurea scaffold is particularly prominent. mdpi.com For instance, sorafenib, a diarylurea derivative, is a multi-kinase inhibitor used in cancer therapy. mdpi.comnih.gov The structural rigidity and potential for diverse substitutions on the aryl rings allow for the fine-tuning of a compound's pharmacological profile. nih.gov Beyond medicine, urea derivatives are integral to the development of supramolecular structures, such as polymers and gels, due to their predictable hydrogen bonding patterns. nih.gov

Historical Context of Diarylurea Research

The journey of urea research began with a landmark event in the history of chemistry. In 1828, Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium (B1175870) cyanate, challenging the prevailing theory of vitalism which held that organic compounds could only be produced by living organisms. scitepress.orgyarafert.com This pivotal discovery opened the door to the field of organic chemistry and the laboratory synthesis of countless organic molecules. nih.govscitepress.org

The first therapeutic application of a urea-based compound came in the early 20th century with the development of suramin, a complex urea derivative used to treat sleeping sickness. nih.govfrontiersin.org This marked the beginning of a century of research into urea-containing compounds as potential drugs. frontiersin.org The latter half of the 20th century saw a surge in the development of synthetic methodologies, which greatly enabled the exploration of diarylureas in medicinal chemistry. nih.gov The discovery of the biological activities of various substituted diarylureas has since led to them being recognized as a significant pharmacophore. mdpi.comresearchgate.net

Scope of Academic Investigation for 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea

The academic investigation into this compound and its analogues is primarily driven by the established importance of the diarylurea scaffold. Research on such compounds typically encompasses several key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes is a fundamental aspect of research. Standard methods often involve the reaction of a substituted aniline (B41778) with an isocyanate. nih.gov For unsymmetrical diarylureas like the title compound, this would typically involve the reaction of 3-chloroaniline (B41212) with 4-chlorophenyl isocyanate, or vice-versa. Characterization relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm the molecular structure. X-ray crystallography is also employed to determine the precise three-dimensional arrangement of atoms in the solid state.

Structural Analysis: The spatial arrangement of the two phenyl rings relative to the central urea group is of great interest. The planarity and rotational freedom around the C-N bonds can significantly influence the molecule's ability to bind to biological targets.

Biological Activity Screening: Given the broad biological activities of diarylureas, new analogues are often screened against a variety of biological targets. researchgate.net This can include enzymes like kinases, which are often implicated in cancer, as well as various cellular receptors. mdpi.comnih.gov For instance, diarylurea derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are crucial in some forms of breast cancer. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the phenyl rings and observing the effect on biological activity, researchers can develop a structure-activity relationship. This understanding is crucial for the rational design of more potent and selective compounds. For example, studies on similar diarylureas have shown that the position and nature of halogen substituents can significantly impact their inhibitory activity against certain enzymes. acs.org

While extensive research has been conducted on the broader class of diarylureas, dedicated studies focusing solely on this compound are less prevalent in publicly available literature. However, based on the wealth of data for structurally related compounds, its properties and potential areas of academic interest can be inferred.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H10Cl2N2O |

| Molecular Weight | 281.14 g/mol |

| XLogP3 | 4.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These properties are computationally predicted.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGKFRNBRWVJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268528 | |

| Record name | N-(3-Chlorophenyl)-N′-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-32-7 | |

| Record name | N-(3-Chlorophenyl)-N′-(4-chlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13208-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-N′-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-(4-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity

Direct Condensation Approaches

Direct condensation is the most straightforward and commonly employed method for synthesizing 1,3-disubstituted ureas, including 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea. This approach involves the direct coupling of two precursor molecules.

Reaction of Aryl Isocyanates with Anilines

The primary method for synthesizing this compound is the reaction between an appropriately substituted aryl isocyanate and an aniline (B41778). nih.gov This reaction is highly efficient and proceeds by the nucleophilic addition of the amine group of the aniline to the electrophilic carbonyl carbon of the isocyanate.

The synthesis can be achieved through two equivalent routes:

Reaction of 3-chloroaniline (B41212) with 4-chlorophenyl isocyanate.

Reaction of 4-chloroaniline (B138754) with 3-chlorophenyl isocyanate. chemicalbook.comchemicalbook.com

This method is widely utilized for creating a variety of unsymmetrical diaryl ureas. nih.govnih.gov For instance, a series of 1,3-disubstituted ureas containing an adamantane (B196018) moiety were synthesized in high yields (up to 92%) by reacting 1-(isocyanatomethyl)adamantane with various monohalo- and dihaloanilines. nih.gov Similarly, the synthesis of 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea (B12006633) was successfully performed by reacting 1-chloro-3-isocyanatobenzene with 4-nitrobenzenamine. nih.gov The reaction is typically carried out by mixing the two components in a suitable solvent. nih.gov

Optimization of Reaction Conditions (e.g., Solvent Effects, Temperature)

The efficiency of the direct condensation reaction can be significantly influenced by various parameters, including the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects: The selection of a solvent is crucial for achieving high yields. Solvents are chosen based on their ability to dissolve the reactants and facilitate the reaction. A study on the synthesis of unsymmetrical arylurea derivatives highlighted that solvents like methanol (B129727) (MeOH), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are effective. researchgate.net In one optimization study, MeOH was selected as the most suitable solvent. researchgate.net The reaction is often performed in dry solvents to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. chemicalbook.comnoaa.gov

Temperature: Reaction temperature plays a vital role in the rate of urea (B33335) formation. While many reactions are conducted at room temperature, adjusting the temperature can optimize the yield and reaction time. nih.govscielo.br For example, studies on the synthesis of phenylurea derivatives showed that at room temperature, the reaction was gradual, requiring a longer time to achieve a high yield. researchgate.net Increasing the temperature can accelerate the reaction, but excessively high temperatures might lead to the formation of undesired byproducts. scielo.br A study on nickel-catalyzed cross-coupling with isocyanates found 80 °C to be the optimal temperature for that specific reaction. acs.org

Catalysts and Additives: While the reaction between an isocyanate and an amine can often proceed without a catalyst, bases are sometimes added to facilitate the process. nih.govnoaa.gov Triethylamine is a common base used in these reactions. nih.gov In other related syntheses, various alkaline salts such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium acetate (B1210297) (KOAc), and sodium acetate (NaOAc) have been shown to effectively promote the reaction, with NaOAc being a preferred, non-toxic option. researchgate.net

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Methanol (MeOH) | Chosen as a suitable green solvent in an optimization study. | researchgate.net |

| Acetonitrile / DMSO | Listed as effective and usable green solvents. | researchgate.net | |

| p-Xylene, Cineole, Toluene | Used in various kinetic studies of related reactions. | nih.gov | |

| Temperature | Room Temperature | Effective, but may require longer reaction times for high conversion. | researchgate.netscielo.br |

| Elevated (e.g., 80-111 °C) | Increases reaction rate, optimizing conversion time. | acs.orgnih.gov | |

| Base/Catalyst | Triethylamine | Commonly added to facilitate the reaction. | nih.gov |

| Sodium Acetate (NaOAc) | Selected as an effective and non-toxic base for promoting the reaction. | researchgate.net |

Multi-Step Organic Synthetic Pathways

Beyond direct condensation, more complex, multi-step pathways can be employed to generate diaryl ureas, often allowing for greater structural diversity in the final products.

Cyclization of Precursors

Cyclization reactions represent an alternative strategy, although they are more commonly associated with the synthesis of cyclic ureas. google.comgoogle.com In the context of forming a linear urea like this compound, a cyclization-ring-opening sequence could be envisioned. For example, a Pd-catalyzed urea cyclization reaction has been used to furnish imidazopyridinones and benzoimidazolones in excellent yields. organic-chemistry.org Radical cyclizations involving urea radical anions have also been explored to create complex nitrogen heterocycles. researchgate.net Such pathways could potentially be adapted, where an intermediate cyclic compound is synthesized and subsequently cleaved to yield the target linear urea structure.

Intermediate Formation (e.g., Hydrazone Intermediates)

The synthesis of ureas can proceed through various stable intermediates. While not a direct route to the target compound, multi-step sequences involving the formation of other functional groups are common. mdpi.org For example, a library of ureas can be generated via a two-step process starting with the reductive amination of aldehydes or ketones to produce secondary amines. mdpi.org These secondary amine intermediates are then reacted with isocyanates to yield the final urea products. mdpi.org

Hydrazones, which are compounds containing the R¹R²C=N-NH₂ structure, are typically formed from the reaction of hydrazine (B178648) with aldehydes or ketones. wikipedia.org They serve as key intermediates in various organic reactions, such as the Wolff–Kishner reduction. wikipedia.org While the direct involvement of a hydrazone intermediate in the synthesis of this compound is not commonly reported, hydrazone-based coupling methods are utilized in fields like medical biotechnology. wikipedia.orgnih.gov In these applications, the hydrazone bond's stability is pH-dependent, which is a useful characteristic for drug delivery systems. wikipedia.org

Derivatization Strategies for Analog Development

Developing analogs of this compound is a key area of research, aimed at exploring structure-activity relationships (SAR) for various biological targets. Derivatization involves systematically modifying the parent structure by introducing different functional groups onto the phenyl rings. nih.govresearchgate.net

The synthesis of these analogs typically follows the direct condensation method, where a common precursor (e.g., 4-chlorophenyl isocyanate) is reacted with a diverse range of substituted anilines, or vice versa. nih.govnih.govacs.org For example, in the development of cannabinoid type-1 receptor modulators, a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs were synthesized by coupling 4-chlorophenyl isocyanate with various substituted aliphatic primary amines. nih.govacs.orgacs.org This strategy allows for the introduction of substituents with different electronic properties and sizes to probe their effect on biological activity. acs.org Another study focused on creating 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives as potential anticancer agents by varying the aryl groups on both sides of the urea linkage. researchgate.net

| Parent Structure | Derivatization Position | Example Substituents | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 3-(4-chlorophenyl)-1-(phenethyl)urea | Phenethyl group | -Cl, -F, -Me, -OMe | Coupling of 4-chlorophenyl isocyanate with substituted phenethylamines. | nih.govacs.orgacs.org |

| 1-(Adamantan-1-ylmethyl)-3-phenylurea | Phenyl group | -F, -Cl, 2-chloro-4-fluoro | Reaction of 1-(isocyanatomethyl)adamantane with various haloanilines. | nih.gov |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea | Both phenyl rings | Various substituted aryl groups | Multi-step synthesis involving the coupling of different aryl precursors. | researchgate.net |

| 1-(3-chlorophenyl)urea | Second phenyl ring | 4-nitrophenyl | Reaction of 1-chloro-3-isocyanatobenzene with 4-nitrobenzenamine. | nih.gov |

Introduction of Varied Substituents on Phenyl Rings

The introduction of different functional groups onto the phenyl rings of the diaryl urea structure is a primary strategy for creating analogues with diverse characteristics. nih.gov The most common synthetic route involves the reaction of a substituted phenyl isocyanate with a substituted aniline. By selecting precursors with the desired substituents, a vast library of derivatives can be accessed.

Research has shown that substituents such as halogens (e.g., fluorine), methyl, and methoxy (B1213986) groups can be incorporated onto the N-3 phenyl ring. ias.ac.in For instance, a series of N,N'-diarylureas were synthesized with a methylsulfonyl pharmacophore on one phenyl ring and various substituents (4-F, 4-Cl, 4-Me, 4-OMe) on the other. ias.ac.in Similarly, the synthesis of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives highlights the possibility of introducing larger aryl groups onto the core structure. nih.govorganic-chemistry.org The general synthetic approach remains the condensation of the appropriately substituted anilines and phenyl isocyanates. nih.gov

The table below illustrates examples of substituents that have been introduced onto the phenyl rings of diaryl urea structures, based on common synthetic strategies.

Modifications of the Urea Moiety

Direct modification of the central urea bridge offers another avenue for synthetic diversification. Key transformations include N-alkylation and N-acylation.

N-Alkylation: The nitrogen atoms of the urea moiety can be alkylated. Historically, direct N-alkylation was considered challenging, often leading to O-alkylation instead. acs.orgorganic-chemistry.org However, modern methods have been developed that allow for selective N-alkylation by reacting the urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. acs.orgorganic-chemistry.org For unsymmetrical diaryl ureas, it has been shown that alkylation can occur regioselectively on the more sterically congested nitrogen atom. rsc.org Iridium-catalyzed N-alkylation of urea with alcohols has also been reported, providing a route to N-substituted ureas. nih.gov

N-Acylation: The urea nitrogens can also undergo acylation. The reaction of N,N'-dialkyl carbodiimides with carboxylic acids can produce N-acylurea derivatives through an O- to N-acyl migration of an O-acylisourea intermediate. ias.ac.in Regioselective N-acylation of unsymmetrical thioureas has been achieved using lead(II) salts, with the acylation favoring the nitrogen attached to the amine with a lower pKa; this principle can be extended to urea derivatives. researchgate.net

Furthermore, the synthesis of the urea linkage itself is a point of modification. Traditional methods often use toxic reagents like phosgene (B1210022) or its equivalents to generate an isocyanate from an amine, which then reacts with another amine. reading.ac.uknih.gov More contemporary, safer methods include the catalytic oxidative carbonylation of amines using transition metal catalysts and carbon monoxide. reading.ac.uk Another approach involves the coupling of amides and amines using a hypervalent iodine reagent, such as PhI(OAc)2, which avoids the need for metal catalysts and harsh conditions. mdpi.com

Formation of Hybrid Scaffolds

The 1,3-diaryl urea framework can be incorporated into larger, hybrid molecules, combining its structural features with those of other pharmacophores. This strategy aims to create multifunctional molecules.

One notable example is the development of hybrid structures based on PI3K inhibitor buparlisib (B177719) and Hedgehog (Hh) inhibitor vismodegib. organic-chemistry.org By combining the structural features of these two inhibitors, a series of unsymmetrical diaryl ureas were designed and synthesized as potential dual inhibitors of both the PI3K/Akt/mTOR and Hh signaling pathways. nih.govorganic-chemistry.org

Another approach involves creating hybrid scaffolds with biological macromolecules. For instance, new aminoporphyrins bearing urea derivative substituents have been synthesized. nih.gov In a typical synthesis, a porphyrin with amino groups is reacted with a carbamoyl (B1232498) chloride derivative, linking the urea structure to the porphyrin macrocycle. The resulting porphyrin-urea hybrids demonstrate how the diaryl urea moiety can be appended to larger systems. nih.gov

The table below summarizes examples of hybrid scaffolds incorporating the diaryl urea structure.

Chemical Transformations and Reaction Types

The reactivity of this compound is dictated by the interplay of the urea linkage and the substituted phenyl rings. The molecule can participate in various chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

The diaryl urea scaffold can undergo oxidative transformations, particularly through enzymatic processes. The cytochrome P450 (CYP) enzyme system, a major player in drug metabolism, is known to metabolize xenobiotics through oxidation. nih.govyoutube.com For phenylurea compounds, metabolism by CYP enzymes often involves aryl-hydroxylation, where a hydroxyl group is added to one of the phenyl rings. mdpi.com Another common metabolic pathway is N-dealkylation if the urea nitrogens are substituted with alkyl groups. nih.gov These oxidative reactions, catalyzed by the heme-iron center of the P450 enzymes, increase the hydrophilicity of the molecule, facilitating its excretion. nih.govyoutube.com While specific studies on the oxidation of this compound are not detailed, the general behavior of phenylureas suggests that aryl hydroxylation is a probable oxidative transformation. mdpi.comnih.gov

Reduction Reactions

The chloro substituents on the phenyl rings are susceptible to reduction. Catalytic hydrodechlorination is a common method for converting aryl chlorides to the corresponding arenes (C-Cl to C-H bond). acs.orgrsc.org This transformation is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. nih.govacs.org Various hydrogen donors can be employed, including hydrogen gas, ammonium (B1175870) formate, or isopropanol. nih.govorganic-chemistry.orgacs.org The reaction proceeds via a transition-metal-mediated pathway and can be performed under mild conditions. nih.govrsc.org This reductive process is significant as it can detoxify chlorinated aromatic compounds. nih.govacs.org

The table below outlines common methods for the reduction of aryl chlorides.

Substitution Reactions

The aromatic rings of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regioselectivity of such reactions is governed by the directing effects of the existing substituents. The urea bridge (-NH-CO-NH-) is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chlorine atoms are deactivating groups due to their inductive electron withdrawal but are also ortho-, para-directors because of resonance electron donation. The interplay between the activating urea bridge and the deactivating chloro groups will determine the position of further substitution. For example, in electrophilic halogenation, a Lewis acid catalyst is typically required to generate a potent electrophile that can react with the deactivated rings. wikipedia.orgyoutube.com

Nucleophilic aromatic substitution (SNAr) is also a possibility, where a nucleophile displaces one of the chlorine atoms. nih.gov This reaction is generally less common than SEAr for aryl halides unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). nih.gov

Substitution can also occur on the urea nitrogen atoms, as discussed in section 2.3.2, through reactions like N-alkylation and N-acylation. acs.orgreading.ac.uk

Structural Elucidation and Analytical Characterization for Research Integrity

Spectroscopic Analysis in Research Contexts

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons on both the 3-chlorophenyl and 4-chlorophenyl rings. The protons on the urea (B33335) linkage (N-H) would likely appear as broad singlets. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on each ring.

¹³C NMR: A carbon-13 NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group would appear at a downfield chemical shift (typically around 150-160 ppm). Separate signals would be expected for the carbons in the two different chlorophenyl rings, with the carbon atoms bonded to chlorine showing characteristic shifts.

Table 3.1.1: Expected ¹H and ¹³C NMR Data (Illustrative)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Urea N-H | Broad singlet | - |

| Carbonyl C=O | - | ~153 |

| Aromatic C-H | Multiplets in the range of 7.0-7.8 | ~118-140 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation.

Key expected vibrational bands for 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea would include:

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption expected around 1630-1680 cm⁻¹ is characteristic of the urea carbonyl group.

N-H Bending (Amide II band): Found around 1550-1620 cm⁻¹.

C-N Stretching: Occurs in the 1200-1400 cm⁻¹ region.

Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

C-Cl Stretching: Expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3.1.2: Expected IR Absorption Bands (Illustrative)

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| C=O Stretch | 1630 - 1680 | Strong |

| N-H Bend | 1550 - 1620 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS, LCMS/HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula.

For this compound (C₁₃H₁₀Cl₂N₂O), the expected monoisotopic mass is approximately 280.0170 g/mol uni.lu. In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 281.0243 uni.lu. The fragmentation pattern would likely involve cleavage of the urea linkage, leading to the formation of chlorophenyl isocyanate and chloroaniline fragment ions. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Table 3.1.3: Predicted Mass Spectrometry Data uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 281.02431 |

| [M+Na]⁺ | 303.00625 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this urea derivative, absorption bands in the UV region (typically 200-400 nm) are expected due to π → π* transitions within the chlorophenyl rings. The exact position of the absorption maximum (λmax) would be influenced by the substitution pattern and the urea linkage connecting the two aromatic systems.

Crystallographic Studies

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the urea N-H and C=O groups, which dictate the crystal packing. While the crystal structure for the specific title compound is not available, studies on similar molecules, such as 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea (B12006633), reveal nearly planar molecules with extensive intermolecular hydrogen bonding networks that form chain-like structures in the solid state nih.gov.

Table 3.2.1: Illustrative Crystallographic Data for a Related Compound (1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Analysis of Molecular Conformation and Planarity

For instance, the crystal structure of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea reveals that the molecule is nearly planar. nih.gov This planarity is characterized by the torsion angles and the dihedral angle between the two phenyl rings. In this analog, the torsion angles C1–N1–C2–C7 and C1–N2–C8–C13 are 178.39(11)° and -165.69(11)° respectively, indicating a relatively flat arrangement of the urea bridge and the attached phenyl rings. nih.gov The dihedral angle between the 3-chlorophenyl and 4-nitrophenyl rings is a mere 8.70(7)°. nih.gov

Similarly, in the structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, the molecule also adopts a relatively planar conformation, although with some torsion. The dihedral angle between the chlorophenyl group and the urea group is 51.1°, while the angle between the tolyl group and the urea group is 46.0°. researchgate.net The two aromatic rings are twisted with respect to each other, with a dihedral angle of 28.6°. researchgate.net

Based on these related structures, it is highly probable that this compound also adopts a predominantly planar conformation. The urea functional group acts as a rigidifying linker between the two phenyl rings. The degree of planarity in the solid state will ultimately be influenced by the packing forces within the crystal lattice, which are dictated by intermolecular interactions such as hydrogen bonding and π-stacking.

Table 1: Comparative Dihedral Angles in Related Diaryl Urea Compounds

| Compound | Dihedral Angle between Phenyl Rings | Reference |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea | 8.70(7)° | nih.gov |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea | 28.6° | researchgate.net |

Hydrogen Bonding Interactions (Intramolecular and Intermolecular)

Hydrogen bonding plays a pivotal role in defining the solid-state architecture of urea derivatives. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of robust intermolecular hydrogen bonds.

In the solid state, diaryl ureas typically form extended hydrogen-bonded networks. Analysis of analogous compounds provides a model for the expected interactions in this compound. For example, in the crystal structure of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, molecules form cyclic intermolecular associations through two urea N–H···O hydrogen bonds. nih.gov This specific interaction involves the N-H groups of the urea and the oxygen atoms of the nitro group on the adjacent molecule, creating a one-dimensional chain structure. nih.gov

For this compound, it is anticipated that the primary intermolecular interaction will be the formation of hydrogen-bonded chains or tapes involving the N-H groups of one molecule and the carbonyl oxygen of a neighboring molecule. The presence of chlorine atoms on both phenyl rings may also lead to the formation of C-H···Cl or other weak intermolecular contacts, further stabilizing the crystal lattice. The specific hydrogen bonding motifs will dictate the packing efficiency and ultimately influence the physicochemical properties of the compound.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| N-H (urea) | O=C (urea) | Intermolecular |

| C-H (phenyl) | O=C (urea) | Intramolecular/Intermolecular |

| C-H (phenyl) | Cl (phenyl) | Intermolecular |

Dihedral Angle Analysis and π-Stacking Interactions

The three-dimensional structure of this compound is further defined by the dihedral angles between the planes of the phenyl rings and the central urea group, as well as by potential π-stacking interactions between adjacent aromatic rings.

As discussed in section 3.2.2, the dihedral angle between the two phenyl rings in the related compound 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea is small, at 8.70(7)°, indicating a high degree of coplanarity. nih.gov In contrast, the dihedral angle between the phenyl rings in 1-(2-chlorophenyl)-3-(p-tolyl)urea is larger at 28.6°, indicating a more twisted conformation. researchgate.net For this compound, the actual dihedral angle will be a balance between the tendency for π-conjugation across the urea bridge, which favors planarity, and steric hindrance between the substituents on the rings, which may induce some twisting.

Chromatographic Purity and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and the quantification of impurities in the synthesis of pharmaceutical intermediates and fine chemicals like this compound. The versatility of HPLC, with its wide range of stationary and mobile phases, allows for the development of robust methods to separate the main compound from starting materials, by-products, and degradation products. rasayanjournal.co.in

For diaryl ureas and related compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. A typical RP-HPLC system for the analysis of this compound would likely employ a C18 column as the stationary phase. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the more polar mobile phase.

The development of a specific HPLC method would involve the optimization of several parameters to achieve adequate resolution and sensitivity. These parameters include the choice of the stationary phase, the composition of the mobile phase (including the organic modifier and the pH of the aqueous component), the flow rate, and the column temperature. Detection is typically performed using a UV detector, as the phenylurea chromophore exhibits strong absorbance in the UV region. For purity assessment, a photodiode array (PDA) detector is particularly useful as it can provide spectral information to assess peak purity. rasayanjournal.co.in

An exemplary HPLC method for the separation of related chlorophenyl hydrazine (B178648) isomers utilized a Waters X-Bridge C18 column with a mobile phase gradient. rasayanjournal.co.in This demonstrates the capability of RP-HPLC to resolve structurally similar compounds, which is essential for accurate purity determination.

Table 3: General Parameters for HPLC Purity Assessment of Diaryl Ureas

| Parameter | Typical Conditions |

| Stationary Phase | C18, C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/PDA (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that can be employed for the analysis of this compound, particularly for the identification of volatile and semi-volatile impurities and by-products. However, the application of GC to urea compounds can be challenging due to their relatively low volatility and potential for thermal degradation in the GC inlet and column.

For successful GC-MS analysis, derivatization of the urea may be necessary to increase its volatility and thermal stability. Alternatively, the use of a high-temperature stable capillary column and optimized injection parameters can sometimes allow for the direct analysis of underivatized ureas. The mass spectrometer provides highly specific detection, allowing for the identification of unknown impurities based on their mass spectra and fragmentation patterns.

In the context of product analysis, GC-MS can be used to confirm the identity of the synthesized this compound by comparing its mass spectrum with a reference spectrum. It is also invaluable for identifying trace-level impurities that may not be resolved or detected by other techniques. For instance, GC-MS is widely used in pesticide residue analysis, which often involves compounds with similar structural motifs to diaryl ureas. gcms.cz

A typical GC-MS method for the analysis of related compounds might involve a capillary column such as a HP-5MS, a temperature-programmed oven to elute compounds with a range of volatilities, and electron impact (EI) ionization. The resulting mass spectra can be compared against spectral libraries for tentative identification of unknown peaks.

Table 4: General Parameters for GC-MS Product Analysis

| Parameter | Typical Conditions |

| Column | Fused silica capillary (e.g., 5% phenyl methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental analysis of the molecule's intrinsic properties, independent of its environment. These methods are used to predict its stable conformation, reactivity, charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a primary computational method used to determine the most stable three-dimensional structure of a molecule by minimizing its energy. For diarylurea derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

DFT calculations provide the precise geometric parameters of this optimized structure. For analogous diaryl ureas, these calculations show excellent agreement with experimental X-ray diffraction data. researchgate.net

Table 1: Predicted Geometric Parameters for a Diarylurea Analog (Based on data for 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea) nih.gov

| Parameter | Value |

|---|---|

| Dihedral Angle (Phenyl-Phenyl) | ~8.70° |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length (Urea) | ~1.36 Å |

| N-H Bond Length | ~0.86 Å |

This interactive table showcases typical geometric parameters derived from DFT calculations for a closely related diarylurea compound.

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org For diarylureas, the HOMO is typically distributed across the π-system of the phenyl rings and the urea (B33335) linkage, while the LUMO is often localized on the phenyl rings. The chlorine substituents, being electron-withdrawing, can influence the energy levels of these orbitals. FMO analysis helps in understanding which sites on the molecule are most likely to participate in electrophilic or nucleophilic attacks. wuxibiology.com

Table 2: Representative FMO Energy Values for a Chlorophenyl-containing Compound (Based on data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole) malayajournal.org

| Orbital | Energy (eV) | Role |

|---|---|---|

| HOMO | -5.2822 | Electron Donor |

| LUMO | -1.2715 | Electron Acceptor |

| Energy Gap (ΔE) | 4.0107 | Reactivity Indicator |

This interactive table presents typical FMO energy values, demonstrating how these parameters are used to assess molecular reactivity and stability.

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The ESP map uses a color scale to indicate charge: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral. malayajournal.org

For 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea, the ESP map would show a strong negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary hydrogen bond acceptor site. Positive potential (blue) would be concentrated around the urea's N-H protons, identifying them as key hydrogen bond donor sites. malayajournal.org The chlorophenyl rings would exhibit regions of both negative potential (associated with the π-electron clouds and chlorine atoms) and slight positive potential (associated with the hydrogen atoms). Mulliken charge analysis complements this by assigning partial atomic charges to each atom, providing a quantitative measure of the charge distribution predicted by the ESP map.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT methods are commonly used to calculate vibrational frequencies corresponding to Infrared (IR) spectra and chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. For instance, the calculated vibrational frequency for the C=O carbonyl stretch and the N-H stretches in the urea bridge can be correlated with peaks in an experimental IR spectrum. Similarly, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra, confirming the connectivity and chemical environment of atoms within the molecule. researchgate.net

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to predict how the molecule interacts with a biological target, such as a protein. These techniques are fundamental in drug discovery for predicting binding modes and affinities. nih.gov

Molecular docking is a computational technique that places a ligand (in this case, this compound) into the binding site of a protein and evaluates the fit. The goal is to find the most stable binding pose, which is typically the one with the lowest energy score. researchgate.net

A comprehensive analysis of numerous diarylurea-protein complexes from the Protein Data Bank reveals a consistent pattern of interactions that are central to their molecular recognition. mdpi.comnih.gov These interactions are crucial for the binding affinity and specificity of the compound.

Hydrogen Bonding: The central urea moiety is a key pharmacophore. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a potent hydrogen bond acceptor. These groups typically form a "clamp-like" interaction with amino acid residues in the protein's binding pocket, such as aspartate, glutamate, or the backbone amides of various residues. mdpi.comresearchgate.net

π-Interactions: The two chlorophenyl rings are critical for anchoring the molecule in hydrophobic pockets of the protein. They engage in several types of π-interactions:

π-π Stacking: Occurs when one of the chlorophenyl rings stacks parallel to an aromatic amino acid residue like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

CH-π Interactions: Involve the interaction of a C-H bond (from the protein or the ligand) with the π-face of one of the chlorophenyl rings. These are surprisingly frequent and energetically significant. mdpi.com

Halogen Bonding: The chlorine atoms on the phenyl rings can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein binding site.

Molecular dynamics simulations can further refine the results of docking. These simulations model the movement of the ligand and protein over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein-ligand complex. nih.gov

Table 3: Common Ligand-Protein Interactions for Diarylureas (Based on a general analysis of diarylurea-protein complexes) mdpi.comnih.gov

| Interaction Type | Ligand Group Involved | Typical Protein Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Urea N-H | Asp, Glu, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Urea C=O | Asn, Gln, Arg, Main-chain N-H |

| π-π Stacking | Phenyl Rings | Phe, Tyr, Trp, His |

| Cation-π | Phenyl Rings | Lys, Arg |

| Hydrophobic Interactions | Phenyl Rings / Chlorine | Ala, Val, Leu, Ile, Met |

This interactive table summarizes the key non-bonded interactions that are predicted to be important for the binding of this compound to its protein targets.

Elucidation of Binding Pockets and Key Residues

Molecular docking simulations are a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby elucidating the specific binding pocket and the key amino acid residues involved in the interaction. For diaryl urea derivatives, these studies are crucial for understanding their mechanism of action.

For instance, molecular modeling of diaryl urea compounds, such as analogs of this compound, has been instrumental in identifying their binding modes within various protein targets. Studies on related compounds have shown that they can bind to the allosteric pocket of the Cannabinoid Type-1 (CB1) receptor. nih.gov Similarly, docking simulations of novel diaryl urea derivatives have demonstrated their ability to bind to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov In these simulations, the urea linkage typically forms critical hydrogen bonds with the protein backbone, while the substituted phenyl rings engage in hydrophobic and van der Waals interactions within the pocket. Mechanistic studies on related compounds targeting the PI3K/Akt/mTOR pathway also rely on docking to understand inhibitor binding and guide the design of dual-pathway inhibitors. researchgate.net

The key interactions generally observed for this class of compounds are summarized in the table below.

Interactive Table: Common Binding Interactions for Diaryl Urea Scaffolds

| Interaction Type | Ligand Moiety | Receptor Residues (Examples) | Target Protein (Examples) |

|---|---|---|---|

| Hydrogen Bonding | Urea (NH, C=O) | Glutamate, Aspartate, Cysteine | VEGFR-2, CB1 |

| Hydrophobic Interactions | Phenyl Rings | Leucine, Valine, Alanine | VEGFR-2 |

| π-cation Interactions | Phenyl Rings | Arginine | TcaR |

Conformation-Activity Correlation Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformation-activity relationship studies for diaryl ureas focus on how the spatial arrangement of the phenyl rings and the urea linker influences binding affinity and efficacy.

Crystal structure analysis of related compounds, such as 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea (B12006633) and 1-(2-chlorophenyl)-3-(p-tolyl)urea, provides precise data on their solid-state conformation. nih.govresearchgate.net These studies reveal that the molecules are often nearly planar, with a specific dihedral angle between the two phenyl rings. nih.gov This relative orientation is critical for fitting into the target's binding pocket. For example, in 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the two benzene (B151609) rings is approximately 8.70°. nih.gov The planarity of the urea group facilitates the formation of crucial hydrogen bonds with the receptor. nih.govnih.gov Structure-activity relationship (SAR) analyses have confirmed that modifications affecting this conformation, such as the introduction of different substituents on the phenyl rings, can significantly impact biological activity. nih.govnih.gov

Interactive Table: Conformation-Activity Insights for Diaryl Ureas

| Conformational Feature | Typical Observation | Impact on Activity |

|---|---|---|

| Dihedral Angle (Inter-ring) | 8-30° | Influences fit within the binding pocket. |

| Urea Linkage | Near-planar | Essential for forming key hydrogen bonds. nih.gov |

| Substituent Position | 3-position vs. 4-position | Can enhance potency by providing additional interactions. nih.gov |

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com This approach allows for the in silico screening of virtual libraries and the prediction of the activity of novel, unsynthesized molecules. mdpi.com The process involves calculating a set of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods like multiple linear regression or machine learning to build a predictive model. mdpi.commdpi.com These models are validated internally and externally to ensure their robustness and predictive power. mdpi.com For diaryl ureas, QSAR models can effectively predict their antiproliferative or receptor-modulating activities based on descriptors that quantify their structural and physicochemical properties. nih.govmdpi.com

Virtual Screening and Lead Optimization

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those most likely to bind to a drug target. nih.govresearchgate.net This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. lephar.com Once a "hit" compound is identified, lead optimization is performed. This is an iterative process where the chemical structure of the hit is computationally modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. lephar.comnih.gov For a scaffold like this compound, virtual screening could be used to identify it as a potential inhibitor from a database, while lead optimization would involve computationally exploring different substitution patterns on the phenyl rings to enhance its desired biological effect. nih.gov

Pharmacophore Modeling

A pharmacophore model represents the three-dimensional arrangement of essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Pharmacophore models can be generated based on the structure of a known ligand or the ligand-binding site of a target protein (structure-based). nih.gov Once created, the model is used as a 3D query to screen compound databases for molecules that match the pharmacophoric features, thereby identifying structurally diverse compounds with the potential for similar biological activity. researchgate.netnih.gov For the diaryl urea class, a pharmacophore model would likely consist of two hydrophobic/aromatic features corresponding to the phenyl rings and hydrogen bond donor/acceptor features from the central urea moiety. nih.gov

Interactive Table: Common Pharmacophoric Features

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom (e.g., carbonyl oxygen). nih.gov |

| Hydrogen Bond Donor | HBD | A Lewis acidic hydrogen atom (e.g., amine hydrogen). nih.gov |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. nih.gov |

| Hydrophobic | H | A non-polar group. |

| Positive Ionizable | PI | A group that can carry a positive charge. nih.gov |

Second-Order Polarizability Computation for Optical Properties

Beyond biological activity, computational methods are used to predict the physical properties of molecules, such as their nonlinear optical (NLO) response. The second-order polarizability, also known as the first hyperpolarizability (β), is a key parameter that quantifies a molecule's ability to generate second-harmonic light, a crucial property for materials used in optoelectronics and photonics. researchgate.netdtic.mil

Computational methods like Density Functional Theory (DFT) and the time-dependent Hartree-Fock (TDHF) method are employed to calculate the static and dynamic first hyperpolarizability of molecules. researchgate.netacrhem.org For organic compounds like urea derivatives, the NLO properties are highly dependent on intramolecular charge transfer. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system enhances the hyperpolarizability. In molecules related to this compound, the urea bridge and substituted phenyl rings create a system capable of charge transfer, making them candidates for NLO materials. Calculations for similar molecules often show hyperpolarizability values many times greater than that of the standard reference compound, urea. researchgate.netacrhem.org For example, the computed first hyperpolarizability for 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one was found to be 56 times higher than that of urea. researchgate.net

Interactive Table: Calculated First Hyperpolarizability (β) of Related Compounds

| Compound | Method | β (esu) | Comparison to Urea |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | TDHF | - | ~55x greater acrhem.org |

| 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one | DFT | - | ~56x greater researchgate.net |

Structure Activity Relationship Sar Studies

Impact of Halogen Substituents (e.g., Chlorine) on Biological Activity

Halogens, particularly chlorine, are common substituents in many biologically active diaryl ureas. researchgate.net Their presence can significantly modulate a compound's properties, including its potency, metabolic stability, and bioavailability. researchgate.net

The position of halogen atoms on the phenyl rings is a critical factor for biological activity. SAR studies on various diaryl urea (B33335) analogs have demonstrated that specific substitution patterns are often required for optimal interaction with a given biological target. For instance, in the development of cannabinoid type-1 (CB1) receptor allosteric modulators, it was found that substitutions at the 3-position of the phenyl ring, including with a chloro group, led to enhanced potency. acs.org Conversely, analogs with substitutions at the 4-position were generally less potent. acs.org

In a separate line of research focusing on anticancer agents, the presence of a chlorine atom at the ortho-position of the urea group was found to be optimal for high inhibitory potency against certain kinases like EGFR. nih.gov Studies on other series of diaryl ureas have shown that compounds with a 4-chloro substituent on the phenyl ring attached to the urea nitrogen often exhibit enhanced antiproliferative activity. researchgate.net The specific 3-chloro, 4'-chloro substitution pattern of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea suggests a tailored design to fit a particular binding pocket, where the electronic and steric properties of chlorine at these precise locations are favorable for activity.

Table 1: Impact of Chlorine Position on Biological Activity of Diaryl Urea Analogs

| Compound Series | Substitution Position | Observed Effect on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| CB1 Modulators | 3-Chloro | Enhanced Potency | CB1 Receptor | acs.org |

| CB1 Modulators | 4-Chloro | Generally Less Potent | CB1 Receptor | acs.org |

| Kinase Inhibitors | Ortho-Chloro | Optimal for High Potency | EGFR Kinase | nih.gov |

This table illustrates general trends observed in different series of diaryl urea derivatives and is not specific to this compound unless stated.

The inclusion of chlorine atoms generally increases the lipophilicity of a molecule, a property that can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net While a moderate level of lipophilicity can be advantageous for crossing biological membranes, such as the blood-brain barrier, excessively high lipophilicity can lead to poor aqueous solubility and increased plasma protein binding. nih.govnih.gov

Role of Phenyl Ring Modifications

Modifying the phenyl rings with substituents other than halogens has been a key strategy to probe the SAR of diaryl ureas and to optimize their biological activity.

The electronic nature of the substituents on the phenyl rings plays a pivotal role in modulating the activity of diaryl ureas. In many studies, the presence of electron-withdrawing groups, such as chloro (-Cl) or trifluoromethyl (-CF3), on the terminal phenyl ring is conducive to improved biological activity. nih.gov For example, diaryl urea derivatives designed as antitumor agents often show enhanced potency when substituted with electron-withdrawing groups. nih.govmdpi.com These groups can influence the electronic distribution of the entire molecule, potentially enhancing interactions with the target protein.

Table 2: General Effects of Substituents on Diaryl Urea Activity

| Substituent Type | Example Group | General Effect on Anticancer Activity (Context-Dependent) | Reference |

|---|---|---|---|

| Electron-Withdrawing | -Cl, -CF3 | Often beneficial for improved potency | nih.gov |

| Electron-Withdrawing | -NO2 | Can be beneficial for activity | nih.gov |

| Electron-Donating | -CH3, -OCH3 | Can decrease potency in some series | nih.govmdpi.com |

The size and shape of substituents, known as steric effects, are also crucial for activity. Introducing bulky substituents can either enhance or hinder the binding of a compound to its target. In some cases, steric hindrance is beneficial. For instance, the introduction of a substituent in the ortho-position of the phenyl ring was found to be preferred for improved antitumor potency in a series of 4-aminoquinazolinyl-diaryl urea derivatives. nih.gov This suggests that the bulky group may orient the molecule into a more favorable conformation for binding or prevent unfavorable interactions.

However, excessively bulky substituents can also lead to a decrease in activity by preventing the molecule from fitting into the binding site. The steric impact of cyclic structures like cyclopropylamine (B47189) and cyclohexylamine (B46788) has been shown to affect reaction yields and potentially biological activity in the synthesis of unsymmetrical ureas. mdpi.com Therefore, there is an optimal size for substituents at specific positions to achieve maximal biological effect.

Systematic examination of substitution patterns is a cornerstone of medicinal chemistry for optimizing lead compounds. Research has shown that the type, number, and position of substituents are all critical for the activity of diaryl ureas. researchgate.net For example, in one study, p-chloro-m-trifluoromethyl phenyl derivatives showed the most potent cytotoxic activity among the synthesized compounds. researchgate.net

Modifications of the Urea Moiety and Core Structure

Influence on Hydrogen Bonding Capabilities

The urea moiety is an exceptional hydrogen bond donor and acceptor. The two N-H groups act as donors, while the carbonyl oxygen serves as an acceptor, enabling the formation of robust and directional interactions that are crucial for molecular recognition. researchgate.netmdpi.com

The hydrogen bonding potential of the urea group is significantly influenced by the electronic properties of the attached aryl rings. The presence of electron-withdrawing groups, such as the chloro substituents on the phenyl rings of this compound, enhances the hydrogen bond donor strength of the N-H protons. This increased acidity of the N-H groups facilitates stronger hydrogen bond formation with acceptor sites on a target protein.

In a closely related analogue, 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea (B12006633), the urea N-H groups form intermolecular hydrogen bonds with the nitro group of an adjacent molecule in the crystalline state. researchgate.net This highlights the capacity of the urea moiety to engage in strong hydrogen bonding, a feature that is critical for its biological activity. Studies on various diaryl ureas have shown that the urea moiety frequently forms hydrogen bonds with key residues in protein binding pockets, such as glutamic acid and aspartic acid. researchgate.net

Bioisosteric replacement of the urea oxygen with sulfur to form a thiourea (B124793) can also modulate hydrogen bonding properties. While both urea and thiourea derivatives are active in various biological contexts, the fundamental role of the (thio)urea moiety in establishing hydrogen bonds is often essential for activity. researchgate.netnih.gov

Effects on Molecular Planarity and Sp³ Characteristics

In the crystal structure of 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, the molecule is nearly planar, with a small dihedral angle between the two phenyl rings. researchgate.net This planarity allows for effective stacking interactions within a protein's binding site. However, modifications to the urea nitrogen atoms can disrupt this planarity.

N-alkylation of the urea moiety, for instance by introducing a methyl group, converts a planar sp²-hybridized nitrogen to a tetrahedral sp³-hybridized center. nih.govncl.ac.uk This modification has significant conformational consequences. Studies on N-alkyl-N'-aryl ureas have shown that methylation dramatically affects the conformational preferences of the molecule. nih.govncl.ac.uk While N,N'-diaryl ureas typically adopt a conformation where the aryl rings are anti to the urea oxygen, N-alkylation can favor different arrangements. nih.govresearchgate.net This introduction of sp³ character can be a deliberate strategy in drug design to probe three-dimensional space within a binding pocket or to improve pharmacokinetic properties.

The introduction of bulky alkyl groups on the urea nitrogen can also lead to non-planar conformations and influence the rotational barriers of the aryl-nitrogen bonds. nih.gov These conformational changes directly impact how the molecule fits into and interacts with its biological target.

Contributions to Hydrophobic Interactions

While hydrogen bonding is a primary driver of binding for diaryl ureas, hydrophobic interactions also play a crucial role. The two chlorophenyl rings of this compound contribute significantly to the molecule's hydrophobic character, enabling it to occupy and interact with hydrophobic pockets in target proteins. mdpi.com

Modification of the core structure can fine-tune these hydrophobic interactions. For example, the introduction of additional hydrophobic groups on the phenyl rings can enhance binding to lipophilic pockets. Conversely, adding polar substituents can modulate solubility and interaction with more polar regions of a binding site. Studies on alkyl-substituted ureas have indicated that the hydrophobic character of the substituents can influence how the molecule interacts with micellar surfaces, suggesting that changes in hydrophobicity can alter the compound's behavior in different environments. nih.gov

Biological Targets and Mechanisms of Action Cellular and Molecular Levels

Receptor Modulation

Specific data on the direct modulation of receptors by 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea is not available in the current scientific literature.

Comprehensive Review of this compound: Current Research Status

A detailed investigation into the biological activities of the specific chemical compound this compound reveals a significant gap in the available scientific literature. Despite extensive searches for data pertaining to its mechanisms of action at the cellular and molecular level, no specific research findings were identified for this particular molecule within the requested biological contexts.

The inquiry focused on a precise outline of biological activities, including allosteric modulation of the Cannabinoid Type-1 (CB1) receptor, interference with cellular signaling pathways related to proliferation and survival, and the regulation of proteostasis, specifically concerning protein stabilization and endoplasmic reticulum (ER) stress.

While the broader class of diarylurea compounds has been the subject of numerous studies, showing activity in areas such as CB1 receptor modulation and as inhibitors of various signaling cascades, this research does not extend specifically to this compound. For instance, related but structurally distinct molecules like PSNCBAM-1 and various 3-(4-chlorophenyl)-1-(phenethyl)urea analogues have been documented as allosteric modulators of the CB1 receptor. nih.govnih.govconsensus.appacs.orgresearchgate.net Similarly, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been investigated for their effects on cancer cell signaling pathways like PI3K/Akt/mTOR and Hedgehog signaling. researchgate.netnih.gov

However, attributing these findings to this compound would be scientifically inaccurate, as minor changes in chemical structure can lead to significant differences in biological activity.

Furthermore, no scientific reports were found that link this compound to the specific biological processes of proteostasis regulation, including the stabilization of misfolded proteins such as the PMM2 enzyme or the reduction of endoplasmic reticulum (ER) stress.

Chemical suppliers list the compound for sale, but often with disclaimers that analytical data is not collected, indicating its primary use may be in early-stage discovery research rather than as a well-characterized biological agent. sigmaaldrich.com

Antimicrobial Mechanisms

The antimicrobial activity of diarylureas, including this compound, is multifaceted, targeting fundamental processes necessary for microbial survival and proliferation. Preliminary studies on this family of ureas suggest a bactericidal mode of action, meaning they actively kill bacteria.

A significant aspect of the antimicrobial action of diarylureas involves the inhibition of specific enzymes that are critical for various metabolic pathways in microorganisms. By targeting these enzymes, these compounds can effectively halt essential cellular processes, leading to microbial death.

One of the primary pathways affected is the synthesis of the bacterial cell wall. Certain diarylurea derivatives have been found to interfere with the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall that provides structural integrity. nih.gov This interference can occur through the inhibition of key enzymes in the peptidoglycan synthesis pathway, such as MurA and MurB. nih.gov For instance, some phenyl thiazolyl ureas have demonstrated effective inhibition of both MurA and MurB in Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another related mechanism involves the suppression of genes responsible for producing peptidoglycan hydrolases, such as NlpC/p60 hydrolase-secreted antigen A (sagA) and autolysins (atlA) in Enterococcus faecium, which are crucial for cell separation during division. nih.gov

Another well-documented target for some diarylureas, like triclocarban (B27905) (TCC), is the inhibition of the enoyl-acyl-carrier protein reductase (ENR) enzyme. nih.gov ENR is a vital enzyme in the bacterial type II fatty acid synthase (FASII) system, which is responsible for the elongation of fatty acids necessary for building cell membranes. drugbank.comnih.gov By inhibiting ENR, these compounds disrupt the synthesis of the bacterial cell membrane, leading to a bacteriostatic effect. drugbank.comwikipedia.org

Furthermore, research has identified the menaquinone (vitamin K2) biosynthesis pathway as a target for some diarylureas. Specifically, the enzyme demethylmenaquinone (B1232588) methyltransferase (MenG) has been proposed as the molecular target of TCC, leading to the inhibition of S. aureus menaquinone metabolism. nih.govresearchgate.net Menaquinone is essential for the electron transport chain and ATP generation in many bacteria. researchgate.net

In addition to enzyme inhibition, some diarylureas can exert their antimicrobial effect through enzyme over-activation. The compound PK150, for example, has been shown to cause over-activation of SpsB, the bacterial signal peptidase I enzyme in S. aureus, which disrupts the normal secretion of proteins. nih.govnih.gov

The following table summarizes the key enzymes inhibited by various diarylurea compounds, providing insight into the potential targets of this compound.

| Enzyme/Pathway Target | Inhibiting Compound Class/Example | Function of Target | Result of Inhibition | Affected Microorganisms |

| Enoyl-Acyl Carrier Protein Reductase (ENR) | Triclocarban (TCC) | Fatty acid biosynthesis | Disruption of cell membrane synthesis | Gram-positive and Gram-negative bacteria |

| Peptidoglycan Biosynthesis (MurA, MurB) | Phenyl thiazolyl ureas | Bacterial cell wall synthesis | Inhibition of cell wall formation | Gram-positive bacteria (including MRSA) |

| Peptidoglycan Hydrolases (sagA, atlA) | Diarylurea ZJ-2 | Cell separation | Inhibition of daughter cell separation | Enterococcus faecium |

| Demethylmenaquinone Methyltransferase (MenG) | Triclocarban (TCC) | Menaquinone (Vitamin K2) biosynthesis | Inhibition of electron transport and ATP production | Staphylococcus aureus |

| Signal Peptidase I (SpsB) | PK150 | Protein secretion | Dysregulation of protein secretion (via over-activation) | Staphylococcus aureus |

Beyond specific enzyme inhibition, compounds of the urea (B33335) class, including diarylureas, can exert antimicrobial effects by directly interacting with and disrupting the bacterial cell membrane. nih.gov This membrane-active mechanism is a crucial aspect of their bactericidal properties.

The diarylurea derivative PQ401, for instance, has been identified as a membrane-active antimicrobial agent capable of killing both growing and non-growing antibiotic-tolerant MRSA by disrupting the lipid bilayer. nih.govresearchgate.net This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. researchgate.net The interaction with the membrane can be initiated by an electrostatic attraction between the compound and the negatively charged components of the bacterial membrane, followed by the insertion of the hydrophobic parts of the molecule into the lipid tails of the membrane. researchgate.net

The general mechanism of membrane disruption by such compounds can follow several models, including the formation of pores or channels in the membrane (barrel-stave or toroidal pore models) or a more general destabilization of the membrane structure (carpet model). latrobe.edu.au These actions compromise the integrity of the cell membrane, which is vital for maintaining the electrochemical gradients necessary for cellular life. nih.gov

The following table details the observed membrane-active effects of certain diarylurea compounds.

| Compound/Class | Observed Effect | Mechanism | Target Microorganism Example |

| Diarylurea PQ401 | Lipid bilayer disruption, increased membrane permeability | Direct interaction with and destabilization of the cell membrane | Methicillin-resistant Staphylococcus aureus (MRSA) |

| General Urea-containing compounds | Membrane disruption | Interaction with membrane components leading to loss of integrity | Various bacteria |

Pre Clinical Efficacy and Investigational Biological Activities

Anticancer Research Applications (In vitro/Preclinical Models)

Diarylurea derivatives are widely recognized as potent anticancer agents. nih.govnih.gov Their mechanism of action often involves the inhibition of various kinases that are crucial for tumor cell proliferation and survival. mdpi.combenthamscience.comresearchgate.net Many diarylurea-based compounds function as type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase and occupying an adjacent hydrophobic pocket. mdpi.comresearchgate.net This class of compounds has been shown to inhibit key signaling pathways involved in cancer progression, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. researchgate.netfrontiersin.org

The cytotoxic effects of various diarylurea derivatives have been evaluated against a range of human cancer cell lines. While specific data for 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea is not extensively detailed in the reviewed literature, studies on structurally related compounds provide insight into the potential activity of this class.

For instance, a series of diarylureas containing a 1,3,4-oxadiazole (B1194373) scaffold demonstrated significant inhibitory effects on a panel of 58 cancer cell lines. nih.gov One compound in this series, compound 24 , showed potent activity against the PC-3 prostate cancer cell line with an IC₅₀ value of 0.67 μM. nih.gov In another study, a diarylurea derivative, compound 11 , exhibited strong anti-tumor activity against both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cell lines, with IC₅₀ values of 1.2 μM and 5.0 μM, respectively. nih.gov Furthermore, another set of diphenyl ureas was investigated for antiproliferative activity against the estrogen receptor-positive breast cancer cell line MCF-7, with the most potent compound showing an IC₅₀ of approximately 20 μM while displaying no cytotoxicity to healthy fibroblast cells. nih.gov

Table 1: Cytotoxicity of Selected Diarylurea Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| Diarylurea with 1,3,4-oxadiazole (Cmpd 24) | PC-3 (Prostate) | 0.67 | nih.gov |

| Diarylurea with S-linker (Cmpd 11) | MCF-7 (Breast) | 1.2 | nih.gov |

| Diarylurea with S-linker (Cmpd 11) | MDA-MB-231 (Breast) | 5.0 | nih.gov |